molecular formula C21H21NO2S B2695532 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide CAS No. 1797142-89-2

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide

Cat. No.: B2695532
CAS No.: 1797142-89-2
M. Wt: 351.46
InChI Key: ZRHBORSWPUIHSP-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide is a synthetic benzamide derivative characterized by a hybrid structure incorporating thiophene and benzhydrol motifs. This specific molecular architecture, featuring an amide linker and a hydroxy(phenyl)methyl substituent on the thiophene ring, is of significant interest in modern medicinal chemistry and drug discovery research. Compounds with similar structural features, particularly those containing the 2-amino-N-(substituted-phenyl)thiazole-5-carboxamide core, have been identified as key precursors in the synthesis of anticancer drugs such as dasatinib, which is used against chronic myeloid leukemia . Furthermore, such heterocyclic amide derivatives demonstrate a broad spectrum of pharmacological activities, including potential antifungal, antibacterial, and anti-inflammatory properties, making them valuable scaffolds for the development of new therapeutic agents . The presence of the amide group is a critical functional element, often contributing to the molecule's ability to form intermolecular hydrogen bonds, which can influence crystal packing and solubility, as observed in related benzanilide structures . The thiophene moiety is a common heterocyclic component in bioactive molecules and materials science. This compound is provided as a high-purity material for research purposes only. It is intended for use in assay development, high-throughput screening, and as a building block in the synthesis of more complex chemical entities for investigative studies. Researchers exploring kinase inhibition, signal transduction pathways, and the development of treatments for proliferative diseases may find this compound particularly useful. Please note: This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-14-8-9-15(2)18(12-14)21(24)22-13-17-10-11-19(25-17)20(23)16-6-4-3-5-7-16/h3-12,20,23H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHBORSWPUIHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis . The hydroxyphenylmethyl group can be introduced via Friedel-Crafts alkylation, and the benzamide group can be attached through amide bond formation using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the benzamide group.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenylmethyl group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents IR C=O Stretch (cm⁻¹) Notable Applications
Target Compound Thiophene-Benzamide Hydroxyphenylmethyl, Dimethyl ~1680 (inferred) Medicinal Chemistry (inferred)
N-(5-bromo-4-phenyl-thiazol-2-yl)-... Thiazole-Benzamide Br, Cl, Hydroxy N/A Synthetic Intermediate
Hydrazinecarbothioamides ([4–6]) Sulfonyl-Benzamide Difluorophenyl, C=S 1663–1682 Triazole Precursors
Triazoles ([7–9]) Triazole-Sulfonyl Difluorophenyl, S-alkyl Absent Heterocyclic Building Blocks

Biological Activity

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H19NOS
  • Molecular Weight : 285.41 g/mol

The biological activity of this compound is thought to involve several mechanisms:

  • Interaction with Enzymes : The thiophene ring may interact with various enzymes through π-π stacking interactions, while the hydroxy(phenyl)methyl group can form hydrogen bonds with active sites on target proteins.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing downstream signaling pathways that are crucial for cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against a range of bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Antitumor Potential : Some studies have indicated that it could inhibit tumor growth in certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AntitumorInhibition of cancer cell proliferation
Mechanism TypeDescriptionReference
Enzyme Interactionπ-π stacking with enzyme active sites
Receptor ModulationModulation of signaling pathways

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups.
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that the compound effectively reduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting a strong anti-inflammatory action.
  • Cancer Cell Line Studies :
    • A recent investigation into the antitumor effects showed that treatment with this compound resulted in a dose-dependent decrease in viability in several cancer cell lines, indicating its potential as a therapeutic agent.

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